molecular formula C19H17NO2 B2668194 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 867135-94-2

3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No. B2668194
CAS RN: 867135-94-2
M. Wt: 291.35
InChI Key: ZBPMYHBMGJXZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one” is a chemical compound. It is a type of heterocyclic compound . Heterocyclic compounds are a versatile class of molecules that have been incorporated into numerous pharmaceutical substances and are crucial in the creation of anticancer medications .

Scientific Research Applications

Facile Synthesis of Heterocyclic Derivatives

A study by Elkholy and Morsy (2006) discusses the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from a related compound, showcasing the compound's utility in heterocyclic chemistry. This highlights its role as a precursor in the synthesis of complex molecules with potential biological activities (Elkholy & Morsy, 2006).

Physico-Chemical Parameters Study

Godhani, Dobariya, and Sanghani (2012) explored the effect of temperature and solvents on the ultrasonic velocity and thermodynamic parameters of solutions containing a derivative of 1,3,4-oxadiazole. This research sheds light on the solute-solvent interactions and could be relevant for understanding the physico-chemical behavior of similar compounds in various solvents (Godhani, Dobariya, & Sanghani, 2012).

Acetylcholinesterase-Inhibiting Activity

Sangnoi et al. (2008) assessed the acetylcholinesterase-inhibiting activity of marinoquinoline A and related pyrrole derivatives from a marine gliding bacterium, indicating the potential of such compounds in developing treatments for diseases like Alzheimer's (Sangnoi et al., 2008).

Applications in Organic Synthesis

Research by Dorokhov et al. (1997) discussed using 3-acetyl-2-amino-4-hydroxy-1,3-pentadienecarbonitrile in heterocyclic synthesis, proposing methods for preparing complex pyridine and quinoline derivatives. This underscores the versatility of the compound in facilitating the synthesis of diverse heterocyclic compounds with significant chemical value (Dorokhov et al., 1997).

Exploration as Luminescent Materials and Corrosion Inhibitors

A study by Marae et al. (2022) on dihydrothieno[2,3-c]isoquinolines, derivatives related to 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one, explored their use as luminescent materials and corrosion inhibitors, demonstrating the compound's potential in material science and engineering applications (Marae et al., 2022).

properties

IUPAC Name

3-acetyl-1,6-dimethyl-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-12-9-10-16-15(11-12)18(14-7-5-4-6-8-14)17(13(2)21)19(22)20(16)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPMYHBMGJXZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2C3=CC=CC=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-1,6-dimethyl-4-phenylquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.